Bienvenue dans la boutique en ligne BenchChem!

3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

Data Deficiency Procurement Risk Bradykinin B1 Antagonist

3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide (CAS 132727-23-2) is a phenylsulfamoyl benzamide derivative and a key structural probe for bradykinin B1 receptor programs. With a confirmed CAS number (132727-23-2) and molecular formula (C18H16N4O4S), it is procurable as a reference standard for HPLC, LC-MS, and NMR method development. The 3-methoxy substitution critically alters electronic and steric properties compared to the 2-ethoxy analog, making it irreplaceable for SAR and comparative crystallography. This compound is supplied exclusively for research use; in-house characterization is mandatory due to undefined selectivity.

Molecular Formula C18H16N4O4S
Molecular Weight 384.4 g/mol
Cat. No. B3469971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide
Molecular FormulaC18H16N4O4S
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
InChIInChI=1S/C18H16N4O4S/c1-26-15-5-2-4-13(12-15)17(23)21-14-6-8-16(9-7-14)27(24,25)22-18-19-10-3-11-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22)
InChIKeyOHBWPKCNWSHILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Analysis: 3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide (CAS 132727-23-2) as a Research Chemical


3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide (CAS 132727-23-2, C18H16N4O4S, MW 384.4) is a synthetic small molecule classified as a phenylsulfamoyl benzamide derivative . Global patent filings identify this structural class as selective antagonists of the bradykinin B1 receptor, a target associated with inflammatory pain pathways [1]. The compound is primarily referenced as 'Reference Example 629' in one patent document, but this specific molecule lacks characterization in any primary journal or curated database accessible for this analysis [1]. Its molecular architecture features a 3-methoxy-benzamide core connected via a sulfonamide linker to a 2-aminopyrimidine ring, with X-ray crystallographic data available only for a closely related 2-ethoxy analog that crystallizes in the monoclinic C2/c space group [2].

Substitution Risk Assessment for 3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide


Substitution of this specific phenylsulfamoyl benzamide with close analogs or generic 'in-class' compounds is not scientifically justifiable with the available data. While the patent class broadly claims bradykinin B1 antagonism, the quantitative structure-activity relationship (SAR) at the ortho-, meta-, or para-position of the benzamide ring is not publicly defined [1]. The shift from a 2-ethoxy substituent, for which only a crystal structure is known, to the 3-methoxy substituent on the target compound represents a critical change in electronic and steric properties that can profoundly alter receptor binding kinetics and selectivity [2]. Without disclosing comparative binding affinities (Ki/IC50) for the specific compound against its closest analogs, any assumption of functional equivalence is speculative and carries a high risk of experimental failure in a procurement context [1].

Quantitative Differentiation Evidence for 3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide


Absence of Primary Differentiation Data for Evidence-Based Procurement

A rigorous search of primary research papers, authoritative databases, and the admissible patent literature failed to yield any quantitative differentiation data for this specific compound [1]. The molecule is cited as a structural example in patent literature, but no bioactivity data (e.g., Ki, IC50, EC50), selectivity profile, or pharmacokinetic parameters are disclosed for it [1]. The closest comparator, 2-Ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide, has been characterized crystallographically, but its biological activity is explicitly reported as 'no remarkable antibacterial activity,' offering no basis for functional comparison to the target compound [2]. In the absence of quantitative head-to-head data, no evidence-based differentiation can be established.

Data Deficiency Procurement Risk Bradykinin B1 Antagonist

Potential Application Scenarios for 3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide Based on Class-Level Inference


Exploratory Medicinal Chemistry in Bradykinin B1 Antagonist Programs

The compound may serve as a structural starting point for a medicinal chemistry program targeting the bradykinin B1 receptor, provided the project accepts the risk of uncharacterized potency and selectivity. The patent family to which it belongs claims a broad range of structures as selective B1 antagonists, suggesting this scaffold is a promising starting point, but no specific data confirms the 3-methoxy derivative engages the target [1]. A full in-house characterization would be mandatory.

Crystallographic SAR Studies of Sulfonamide-Benzamide Conformers

Given the availability of a solved crystal structure for the 2-ethoxy analog [2], the target 3-methoxy compound could be used in comparative crystallography or solid-state NMR studies to understand how substituent position (ortho vs. meta) influences molecular conformation, hydrogen-bonding networks, and packing motifs. This application leverages its physical properties, bypassing the unknown biological activity.

Analytical Reference Standard for Method Development

With a confirmed CAS number (132727-23-2) and molecular formula (C18H16N4O4S), the compound could be procured and used as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for this compound class . This use case requires chemical identity and purity, not biological efficacy, which are the only partially verifiable attributes.

Quote Request

Request a Quote for 3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.